L-Guluronic acid

概要

準備方法

合成経路と反応条件

グルロン酸は、酸加水分解の修正された方法によって調製することができます。これは、精製されたアルギン酸ナトリウム塩100グラムを0°Cで20%硫酸に溶解することを含みます。 次に、溶液を室温で混合し、反応が完了するまで80°Cに加熱します .

工業生産方法

工業的な設定では、グルロン酸の生産は、しばしば褐藻から抽出されたアルギン酸の使用を含みます。 次に、アルギン酸を制御された条件下で酸加水分解にかけると、グルロン酸が得られます .

化学反応の分析

反応の種類

グルロン酸は、次のようなさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応によりアルコール誘導体が生成される可能性があります。

置換: 置換反応により、さまざまな官能基を分子に導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、しばしば還元剤として使用されます。

置換: さまざまなハロゲン化剤と求核剤を置換反応に使用できます。

主要製品

これらの反応から生成される主要な生成物には、アルコール、ケトン、置換酸などのグルロン酸のさまざまな誘導体があります .

科学研究アプリケーション

グルロン酸は、さまざまな科学研究アプリケーションを持っています。

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: 細胞プロセスにとって重要なヒアルロン酸の構造と機能に役割を果たします。

医学: 非ステロイド系抗炎症薬として、てんかんや全身性エリテマトーデスなどの炎症性疾患や状態の治療における可能性が研究されています

科学的研究の応用

Guluronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It plays a role in the structure and function of hyaluronic acid, which is important for cellular processes.

Medicine: As a nonsteroidal anti-inflammatory agent, it is being studied for its potential to treat inflammatory diseases and conditions like epilepsy and systemic lupus erythematosus

Industry: It is used in the production of biocompatible materials and as a stabilizer in various formulations

作用機序

グルロン酸は、主にToll様受容体(TLR2およびTLR4)との相互作用を通じてその効果を発揮します。 炎症シグナル伝達経路における重要な分子であるMyD88、Tollip、およびNF-κBの発現をダウンレギュレートすることが示されています 。この免疫調節効果により、炎症性疾患の治療のための有望な候補となります。

類似の化合物との比較

類似の化合物

マンヌロン酸: アルギン酸の別のビルディングブロックであり、構造は似ていますが、生物学的活性は異なります。

ヒアルロン酸: グルロン酸をその構成要素の1つとして含むポリマーであり、組織の水分補給と修復における役割で知られています。

グルクロン酸: 構造は似ていますが、主に肝臓の解毒プロセスに関与しています

独自性

グルロン酸は、その特定の抗炎症特性とヒアルロン酸のビルディングブロックとしての役割により際立っています。 Toll様受容体を介した免疫応答を調節する能力は、類似の化合物の中でユニークです .

類似化合物との比較

Similar Compounds

Mannuronic acid: Another building block of alginate, similar in structure but with different biological activities.

Hyaluronic acid: A polymer that includes guluronic acid as one of its components, known for its role in tissue hydration and repair.

Glucuronic acid: Similar in structure but primarily involved in detoxification processes in the liver

Uniqueness

Guluronic acid stands out due to its specific anti-inflammatory properties and its role as a building block of hyaluronic acid. Its ability to modulate immune responses through Toll-like receptors makes it unique among similar compounds .

生物活性

L-Guluronic acid (G) is a uronic acid that plays a significant role in various biological processes and applications, particularly in the fields of biomedicine and biotechnology. This article explores the biological activity of this compound, highlighting its effects on inflammation, antimicrobial properties, and its potential applications in drug development and biomaterials.

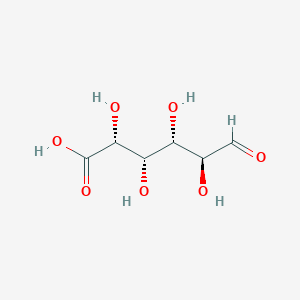

Chemical Structure and Properties

This compound is a component of alginate, a polysaccharide consisting of alternating blocks of D-mannuronic acid (M) and this compound (G). The structure of alginate allows it to form gels, which are utilized in various biomedical applications. The unique properties of this compound contribute to its biological activity, particularly its ability to interact with biological systems.

Biological Activities

1. Anti-inflammatory Effects

Research has demonstrated that α-L-Guluronic acid (specifically G2013) exhibits significant anti-inflammatory properties. A study evaluated its effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The findings indicated that G2013 reduced the gene expression and activity of COX-1 and COX-2 enzymes significantly compared to controls treated with lipopolysaccharides (LPS). This suggests that G2013 could serve as a novel non-steroidal anti-inflammatory drug (NSAID) with immunomodulatory properties .

| Dosage (mMol/ml) | COX-1 Activity Reduction | COX-2 Activity Reduction |

|---|---|---|

| 5 | Significant (p < 0.05) | Significant (p < 0.05) |

| 50 | Highly Significant (p < 0.0001) | Highly Significant (p < 0.0001) |

| 500 | Highly Significant (p < 0.0001) | Highly Significant (p < 0.0001) |

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the zone of inhibition ranged from 10 mm to 20 mm, indicating its potential as an antimicrobial agent . This property may be leveraged in developing medical devices and antimicrobial systems.

3. Anticoagulant Activity

Recent research has shown that this compound can inhibit coagulation factor Xa, which is crucial for blood clotting processes. A synthesized heparinoid pentasaccharide containing this compound exhibited a 50% inhibition of factor Xa activity, suggesting its potential utility in anticoagulant therapies .

Applications in Biotechnology

This compound's unique properties have led to various applications:

- Biomaterials : Due to its gel-forming ability, this compound is used in creating hydrogels for tissue engineering and drug delivery systems.

- Food Industry : Its thickening and gelling properties make it valuable in food processing.

- Pharmaceuticals : Its immunomodulatory and anticoagulant activities position it as a candidate for drug development.

Case Studies

Case Study 1: G2013 in Inflammatory Diseases

A clinical study investigated the efficacy of G2013 in models of multiple sclerosis, demonstrating its ability to modulate immune responses and reduce inflammation effectively. The results support further exploration into G2013 as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial effects of this compound derivatives against various pathogens. The results indicated that modifications to the structure enhanced its antibacterial properties, paving the way for new antimicrobial agents .

特性

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331557 | |

| Record name | L-Guluronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-15-8 | |

| Record name | L-Guluronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guluronic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Guluronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GULURONIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58QGW9MR67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests α-L-Guluronic Acid holds promise for treating various conditions, including disorders of the immune system, inflammatory diseases, kidney diseases, allergies, and neurodegenerative diseases. []

A: Studies indicate α-L-Guluronic Acid can reduce the gene expression and activity of COX-1 and COX-2 enzymes, disrupting the synthesis of prostaglandins, key mediators of inflammation. [] Additionally, it demonstrates immunomodulatory effects by downregulating the TLR2 and TLR4 signaling pathways and subsequent cytokine production in human peripheral blood mononuclear cells. []

A: Yes, α-L-Guluronic Acid has been shown to have positive effects in experimental models of multiple sclerosis and in anti-aging studies. [] Additionally, it has shown promising results in reducing inflammation and metastasis in experimental models. []

ANone: While the provided research papers focus on the biological activity and applications of α-L-Guluronic Acid, they do not explicitly state its molecular formula and weight. For detailed structural information, refer to chemical databases like PubChem or ChemSpider.

A: Yes, several studies utilize NMR spectroscopy to analyze α-L-Guluronic Acid and its derivatives. For instance, researchers employed 1H NMR spectroscopy to characterize alginates with varying α-L-Guluronic acid content and conformations. [] Additionally, NMR analysis was used to determine the substrate specificity and product structures of alginate lyases, enzymes that depolymerize alginates containing α-L-Guluronic Acid. []

A: The ratio of α-L-Guluronic Acid (G) to β-D-Mannuronic Acid (M) significantly influences the properties of alginate. A higher G content generally results in stronger gels, influenced by the formation of G-blocks. [, ] This ratio also affects the alginate's metal-binding selectivity. Alginates with higher G content show enhanced selectivity for divalent cations like cadmium and calcium over monovalent ions like sodium. []

A: Alginate behavior is sensitive to pH and ionic strength. For example, calcium carbonate mineralization in the presence of alginates is pH-dependent, with different pathways observed at different pH levels. [] Additionally, the enzymatic activity of the bifunctional alginate epimerase/lyase AlgE7, which acts on alginates, is affected by both calcium and sodium chloride concentrations. []

A: Alginate lyases are enzymes that catalyze the depolymerization of alginate, including those containing α-L-Guluronic Acid. They cleave the glycosidic linkages within the alginate polymer, impacting its molecular weight and physical properties. [] These enzymes play a role in modifying alginate for various applications and are also involved in bacterial biofilm formation and dispersal. [, ]

A: Mannuronan C-5-epimerases are crucial enzymes that catalyze the conversion of β-D-Mannuronic Acid residues to α-L-Guluronic Acid residues within the alginate polymer. [] This conversion significantly impacts the final structure and therefore the physicochemical properties of the alginate, influencing its gelling ability and metal-binding properties. [, ]

A: While the provided research papers do not extensively cover computational modeling of α-L-Guluronic Acid itself, Monte Carlo simulations have been utilized to model the kinetics of alginate epimerization, a process involving α-L-Guluronic Acid formation, by enzymes like AlgE4. [] These simulations help understand the enzymatic action and predict the resulting alginate structure based on the epimerase's mode of action.

A: The specific arrangement of α-L-Guluronic Acid residues within the alginate polymer plays a crucial role in its biological properties. The presence of long, continuous stretches of α-L-Guluronic Acid, known as G-blocks, contributes to the alginate's ability to form strong gels. [] These G-blocks also influence the alginate's selectivity for binding specific metal ions, impacting its potential applications in various fields. [, ]

A: Acetylation of alginate, a common modification found in bacterial alginates, significantly influences its interaction with enzymes like mannuronan C-5-epimerases. Acetylated residues hinder the epimerization process, preventing the conversion of β-D-Mannuronic Acid to α-L-Guluronic Acid. [] Some bacteria possess bifunctional enzymes like PsmE from P. syringae, which combines both mannuronan C-5-epimerase and O-acetylhydrolase activities, enabling it to modify even extensively acetylated alginates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。